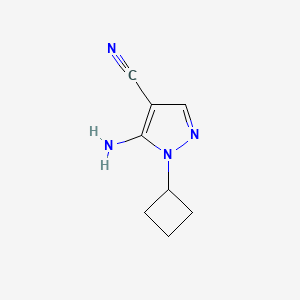
5-amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile
Cat. No. B8706789
M. Wt: 162.19 g/mol
InChI Key: NXWXJURPEMJOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08618117B2
Procedure details


A suspension of cyclobutylhydrazine dihydrochloride (11.63 g, 73.12 mmol) in EtOH (110 mL) was cooled in an ice bath and treated portion-wise with solid sodium ethoxide (9.95 g, 146 mmol) over 45 mins, while keeping the internal temp of the reaction mixture at approximately 0° C. The mixture was stirred in the ice bath for an additional hour, and then a solution of (ethoxymethylene)malononitrile (8.93 g, 73.1 mmol) in EtOH (70 mL) was added drop-wise over about 1.5 h, at a rate which maintained the internal temperature of the reaction mixture between 0° C. and 5° C. The reaction was then allowed to warm to room temp over about 18 h, after which it was heated at reflux for 1.5 h. After cooling to room temp, solvents were removed in vacuo, and the residue was partitioned between EtOAc and water. The aqueous layer was extracted twice with additional EtOAc, and the combined organic layers were washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure to provide crude C14, which was used in the next step without purification. Yield: 14.1 g, >100% mass recovery. 1H NMR (300 MHz, CDCl3) δ 1.9 (m, 2H), 2.4 (m, 2H), 2.65 (m, 2H), 4.25 (br s, 2H), 4.45 (m, 1H), 7.5 (s, 1H).



[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
Cl.Cl.[CH:3]1([NH:7][NH2:8])[CH2:6][CH2:5][CH2:4]1.[O-]CC.[Na+].C(O[CH:16]=[C:17]([C:20]#[N:21])[C:18]#[N:19])C>CCO>[NH2:21][C:20]1[N:7]([CH:3]2[CH2:6][CH2:5][CH2:4]2)[N:8]=[CH:16][C:17]=1[C:18]#[N:19] |f:0.1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.63 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.C1(CCC1)NN
|
|
Name
|
|
|
Quantity
|
110 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Two
|
Name
|
|
|
Quantity
|
9.95 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
8.93 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=C(C#N)C#N
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at approximately 0° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at a rate which maintained the internal temperature of the reaction mixture between 0° C. and 5° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after which it was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1.5 h
|
|
Duration
|
1.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temp
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvents were removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between EtOAc and water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted twice with additional EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with saturated aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide crude C14, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was used in the next step without purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=C(C=NN1C1CCC1)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
